Comprehensive Technical Guide on 5-Ethyl-2,4-dimethyl-1H-imidazole: Structural Dynamics, Synthesis, and Applications in Drug Development
Comprehensive Technical Guide on 5-Ethyl-2,4-dimethyl-1H-imidazole: Structural Dynamics, Synthesis, and Applications in Drug Development
Executive Summary
In the landscape of modern medicinal chemistry and materials science, highly substituted imidazoles serve as privileged scaffolds. 5-Ethyl-2,4-dimethyl-1H-imidazole (CAS: 91773-26-1) is a specialized, tri-alkylated heterocyclic building block[1]. Unlike unsubstituted imidazole, the precise placement of methyl and ethyl groups on this ring fundamentally alters its electron density, basicity, and steric profile. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and mechanistic applications in drug development, specifically focusing on its role in metalloenzyme modulation.
Molecular Architecture & Physicochemical Properties
The imidazole core is a 5-membered planar aromatic heterocycle containing two nitrogen atoms: a pyrrole-like nitrogen (N1, protonated) and a pyridine-like nitrogen (N3, unprotonated)[2].
In 5-Ethyl-2,4-dimethyl-1H-imidazole, the electron-donating inductive effects (+I) of the 2,4-dimethyl and 5-ethyl groups significantly enrich the electron density of the aromatic π -system. This inductive enrichment increases the nucleophilicity of the N3 nitrogen, raising the pKa of its conjugate acid compared to the parent imidazole. Furthermore, the compound exhibits rapid annular tautomerism in solution; the proton dynamically exchanges between the two nitrogen atoms, making the 4-methyl and 5-ethyl positions functionally equivalent depending on the microenvironment[2].
Quantitative Data Summary
Table 1: Key Physicochemical and Structural Properties of 5-Ethyl-2,4-dimethyl-1H-imidazole[1][3]
| Property | Value / Description |
| Chemical Name | 5-Ethyl-2,4-dimethyl-1H-imidazole |
| CAS Number | 91773-26-1 |
| Molecular Formula | C7H12N2 |
| Molecular Weight | 124.18 g/mol |
| SMILES String | CCc1[nH]c(nc1C)C |
| InChI Key | NELFWLUXURRZAY-UHFFFAOYSA-N |
| Appearance | Yellow to off-white crystalline solid / liquid |
| Solubility | Soluble in polar organic solvents (DMSO, Methanol, Dichloromethane) |
Mechanistic Synthesis: The Modified Debus-Radziszewski Pathway
The most robust and convergent method for synthesizing highly substituted imidazoles is the Debus-Radziszewski multicomponent reaction [4]. Originally discovered in the 19th century, modern adaptations utilize acid catalysis and thermal energy to drive the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source[5][6].
To synthesize 5-Ethyl-2,4-dimethyl-1H-imidazole, the specific precursors are 2,3-pentanedione (providing the C4-methyl and C5-ethyl backbone) and acetaldehyde (providing the C2-methyl group).
Step-by-Step Synthetic Protocol
Note: This protocol is a self-validating system; the visual color change and water byproduct formation serve as real-time indicators of reaction progress.
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Reagent Preparation & Activation: Dissolve 1.0 equivalent of 2,3-pentanedione and 1.2 equivalents of acetaldehyde in glacial acetic acid. Causality: Acetic acid acts as both the solvent and a mild Brønsted acid catalyst. It protonates the carbonyl oxygens, significantly increasing their electrophilicity for the subsequent nucleophilic attack[5].
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Amine Condensation (Diimine Formation): Cool the reaction vessel to 0°C. Slowly add 4.0 equivalents of ammonium acetate. Causality: Ammonium acetate dissociates to provide a steady, controlled release of ammonia. Cooling is critical to prevent the volatilization of acetaldehyde. The ammonia attacks the dicarbonyl to form a diimine intermediate[4].
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Cyclization & Dehydration: Attach a reflux condenser and heat the mixture to 120°C for 8–12 hours. Causality: The thermal energy overcomes the activation barrier for the cyclization of the diimine with the aldehyde. The acidic environment drives the elimination of three water molecules, providing the thermodynamic driving force to achieve the stable, aromatic imidazole ring[6].
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Quenching & Purification: Cool to room temperature, neutralize carefully with aqueous NaOH to pH 8 (converting the imidazole salt to its free base), and extract with ethyl acetate. Purify the concentrated organic layer via silica gel chromatography (DCM:MeOH gradient) to yield the pure product.
Applications in Drug Development & Pharmacology
Substituted imidazoles are cornerstone pharmacophores in the development of antifungal, antibacterial, and antineoplastic agents[7][8]. 5-Ethyl-2,4-dimethyl-1H-imidazole offers a highly specific "sterically tuned" profile for target engagement.
Metalloenzyme Coordination and Selectivity
The primary mechanism of action for many imidazole-based drugs (e.g., azole antifungals) is the direct coordination of the unhindered pyridine-like nitrogen (N3) to the heme iron (Fe) of cytochrome P450 enzymes, such as lanosterol 14 α -demethylase (CYP51)[2].
However, a major challenge in drug development is off-target binding to human hepatic CYP enzymes, leading to toxicity. The 2,4-dimethyl and 5-ethyl groups act as steric shields. While the N3 nitrogen remains accessible enough to coordinate with the deeply buried heme iron of specific pathogenic targets, the surrounding alkyl bulk prevents the molecule from fitting into the tighter active sites of human CYP450s. This steric modulation drastically improves the therapeutic index[2].
Bioisosterism
In lead optimization, the tri-alkyl imidazole ring is frequently deployed as a bioisostere for basic amines, amides, or other heterocycles. Its amphoteric nature allows it to act as both a hydrogen bond donor (N1-H) and acceptor (N3), improving the membrane permeability and metabolic stability of the parent drug[9].
Experimental Workflow: Metalloenzyme Binding Assay
To experimentally validate the binding affinity of 5-Ethyl-2,4-dimethyl-1H-imidazole to a target metalloenzyme, a UV-Vis Spectral Shift Assay is the gold standard.
Step-by-Step Methodology
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Baseline Spectral Acquisition: Dilute purified recombinant target enzyme (e.g., CYP51) to 2 µM in 0.1 M potassium phosphate buffer (pH 7.4). Record the baseline UV-Vis absorption spectrum from 350 nm to 500 nm. The resting high-spin heme iron will display a characteristic Soret peak at ~418 nm.
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Ligand Titration: Prepare a 10 mM stock of 5-Ethyl-2,4-dimethyl-1H-imidazole in DMSO. Titrate the ligand into the enzyme solution in 1 µM increments (ensure final DMSO concentration remains <1% to prevent protein denaturation).
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Equilibration: Incubate the cuvette for 5 minutes at 25°C after each addition. Causality: This incubation period is essential to allow the coordinate covalent bond between the imidazole N3 and the Fe(III) center to reach thermodynamic equilibrium.
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Data Analysis (Type II Shift): Direct nitrogen-to-iron coordination displaces the native water ligand, shifting the iron from a high-spin to a low-spin state. This manifests as a "Type II" difference spectrum: a peak appears at ~430 nm and a trough at ~390 nm. Plot the peak-to-trough absorbance difference ( ΔA430−390 ) against ligand concentration to calculate the dissociation constant ( Kd ).
Logical Relationship & Workflow Visualization
Workflow: Synthesis and Pharmacological Evaluation of 5-Ethyl-2,4-dimethyl-1H-imidazole.
Sources
- 1. 5-ethyl-2,4-dimethyl-1H-imidazole | 91773-26-1 [sigmaaldrich.com]
- 2. jchemrev.com [jchemrev.com]
- 3. appchemical.com [appchemical.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. scite.ai [scite.ai]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. clinmedkaz.org [clinmedkaz.org]
- 9. researchgate.net [researchgate.net]
